ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials available and the desired route of synthesis. For example, the bromo group might be introduced via a halogenation reaction, while the ester group could be formed through an esterification reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an indole ring suggests a planar, aromatic structure for that portion of the molecule. The other functional groups would add complexity to the structure and could affect its reactivity.Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the bromo group is a good leaving group and could be displaced in a nucleophilic substitution reaction. The ester group could be hydrolyzed under acidic or basic conditions to yield an alcohol and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the ester group could increase its solubility in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Scientific Research Applications
Synthesis Technology
Research has explored the synthesis of closely related compounds like 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester. This involves using raw materials like 5-acetyl-1,2-dimethylindole-3-carboxylate and bromine, with carbon tetrachloride and benzoyl peroxide as catalysts, yielding a product with over 98% purity (Huang Bi-rong, 2013).
5-Lipoxygenase Inhibition
Indole derivatives, including those similar to ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate, have been studied for their inhibitory effects on 5-lipoxygenase (5-LO), a key enzyme in leukotriene biosynthesis. This inhibition suggests potential anti-inflammatory therapeutic applications (E. Karg et al., 2009).
Synthesis of Indole Derivatives
Various methods for synthesizing indole derivatives, including ethyl 5-formyl-1H-indole-2-carboxylates, have been developed. These methods involve transforming sulfomethyl groups into formyl functions, indicating the versatility of these compounds in synthesis (B. Pete et al., 2003).
Biological Evaluation for Anti-inflammatory Properties
Ethyl 5-hydroxyindole-3-carboxylate derivatives, structurally related to the compound , have been synthesized and biologically evaluated as efficient inhibitors of human 5-lipoxygenase. This further underscores their potential in treating inflammatory and allergic diseases (A. Peduto et al., 2014).
Anticancer Applications
Certain derivatives of ethyl indole-3-carboxylates have been evaluated for anticancer activity, although they mostly showed no significant activity. This research opens up possibilities for the synthesis of novel anticancer agents (A. Carbone et al., 2013).
Structural Analysis
Studies on similar compounds like ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate have focused on structural analysis, including single crystal X-ray analysis and vibrational spectral studies. This aids in understanding the molecular structure and potential reactivity (Da-Yun Luo et al., 2019).
Antiviral Properties
Some indole-3-carboxylate derivatives exhibit antiviral properties against viruses like the hepatitis B virus (HBV), highlighting their potential in antiviral drug development (Chunshen Zhao et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 6-bromo-2-formyl-1-methyl-5-phenylmethoxyindole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-3-25-20(24)19-14-9-18(26-12-13-7-5-4-6-8-13)15(21)10-16(14)22(2)17(19)11-23/h4-11H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWOQXLGDYRFAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC3=CC=CC=C3)Br)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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